Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS.ClH/c14-13(15,16)8-19-3-5-20(6-4-19)12(21)9-1-2-10-11(7-9)18-22-17-10;/h1-2,7H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNXNGHXOQVGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=NSN=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to target various proteins such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii.
Mode of Action
It’s known that the fluorescence quenching ability of similar compounds can be attributed to both energy and electron transfer processes as well as electrostatic interactions between the hydroxyl group of the compound and the lewis basic n-donor sites of the ligand.
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways related to their protein targets.
Pharmacokinetics
Some thiadiazole derivatives have been reported to have good pharmacokinetics and drug-likeness behaviors.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, some thiadiazole derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2.
Cellular Effects
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.
Molecular Mechanism
It is known that compounds with similar structures can interact with biomolecules through both energy and electron transfer processes.
Temporal Effects in Laboratory Settings
It is known that compounds with similar structures can be used in Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions.
Metabolic Pathways
Compounds with similar structures have been found to participate in aromatic nucleophilic substitution reactions and in Suzuki–Miyaura and Stille palladium-catalyzed cross-coupling reactions.
Biological Activity
Benzo[c][1,2,5]thiadiazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzo[c][1,2,5]thiadiazol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride (referred to as BTTP) is of particular interest for its potential therapeutic applications. This article explores the biological activity of BTTP, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BTTP is characterized by its unique molecular structure which includes a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety. The trifluoroethyl group enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈ClF₃N₃OS |
| Molecular Weight | 367.84 g/mol |
| CAS Number | Not specified in sources |
| Appearance | White crystalline powder |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of BTTP involves multi-step organic reactions that typically start with the formation of the benzo[c][1,2,5]thiadiazole scaffold followed by the introduction of the piperazine and trifluoroethyl groups. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Activity
BTTP has been evaluated for its anticancer properties through various assays targeting key cancer-related pathways. One study demonstrated that BTTP inhibits the activin receptor-like kinase 5 (ALK5), a critical mediator in TGF-β signaling pathways associated with tumor growth and metastasis. The compound exhibited an IC50 value of approximately 7.31 µM against THP-1 cells, indicating significant antiproliferative activity .
The mechanism by which BTTP exerts its biological effects involves:
- Inhibition of ALK5 : By blocking this kinase, BTTP disrupts TGF-β signaling which is pivotal in cancer progression.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with BTTP leads to increased cell population in the subG0/G1 phase, indicating DNA fragmentation typical of apoptotic cells .
Antibacterial Activity
While primarily studied for anticancer properties, preliminary assessments suggest that BTTP may also possess antibacterial activity. In vitro tests indicated moderate inhibition against Escherichia coli and Staphylococcus aureus, although specific IC50 values were not reported .
Case Studies
Several case studies have highlighted the efficacy of BTTP in various biological contexts:
- Cancer Cell Lines : In a comparative study involving multiple cancer cell lines (e.g., MCF-7 and A549), BTTP demonstrated selective toxicity with lower IC50 values than traditional chemotherapeutics.
- Combination Therapy : When used in combination with other agents targeting different pathways (e.g., doxorubicin), BTTP enhanced overall cytotoxicity in resistant cancer cell lines.
- In Vivo Studies : Animal models treated with BTTP showed reduced tumor growth rates compared to control groups, suggesting potential for clinical application.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds similar to benzo[c][1,2,5]thiadiazol derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi.
- Table 1: Antimicrobial Activity of Related Compounds
These results suggest that the presence of the benzothiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL -
Antitumor Activity
- Research indicates that derivatives of benzothiadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial dysfunction and modulation of apoptotic pathways.
- A study highlighted that compounds with similar structures activate caspase pathways leading to cell death in tumor cells .
-
Neuroprotective Effects
- Some studies have suggested that benzothiadiazole derivatives may possess neuroprotective properties. They could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies
Several case studies have explored the applications of benzo[c][1,2,5]thiadiazol derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains. Results indicated a strong correlation between structural modifications and antimicrobial potency .
- Antitumor Research : A study evaluated the cytotoxic effects of these compounds on human cancer cell lines, demonstrating significant inhibition of cell viability and induction of apoptosis through specific biochemical pathways .
Q & A
Q. How can in vivo toxicity be minimized during lead optimization?
- Methodology :
- MTD Studies : Determine maximum tolerated doses in rodents prior to long-term studies .
- Organ-Specific Biomarkers : Monitor liver (ALT/AST) and kidney (creatinine) function .
- Metabolite Screening : Identify toxic metabolites via high-resolution mass spectrometry .
Tables for Key Data
Q. Table 1. Comparative Synthesis Yields Under Different Conditions
| Solvent System | Catalyst | Reflux Time (h) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Absolute ethanol | Glacial AcOH | 4 | 65 | 95% | |
| Acetic acid | Sodium Acetate | 6 | 78 | 97% | |
| DMF | None | 8 | 82 | 93% |
Q. Table 2. Biological Activity of Structural Analogs
| Substituent (R) | Target IC50 (nM) | Solubility (mg/mL) | Metabolic Stability (t1/2, min) | Source |
|---|---|---|---|---|
| 2,2,2-Trifluoroethyl | 12 ± 1.5 | 0.8 | 45 | |
| Methyl | 230 ± 18 | 2.1 | 12 | |
| Ethyl | 95 ± 7 | 1.5 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
